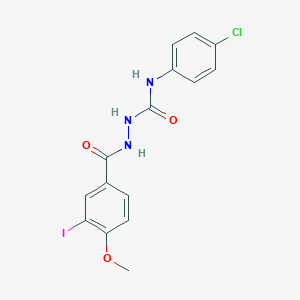![molecular formula C18H19N3O5S B323415 3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B323415.png)
3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide: is a chemical compound with the molecular formula C18H19N3O5S. It is known for its unique structure, which includes a nitro group, a piperidinylsulfonyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group and the piperidinylsulfonyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-[4-(1-morpholinylsulfonyl)phenyl]benzamide
- 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- 3-nitro-N-[4-(1-azepanyl-sulfonyl)phenyl]benzamide
Uniqueness
3-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-nitro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C18H19N3O5S/c22-18(14-5-4-6-16(13-14)21(23)24)19-15-7-9-17(10-8-15)27(25,26)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22) |
InChI Key |
VHCGKEDAIWZXDG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl cyano[(4-ethoxyphenyl)hydrazono]acetate](/img/structure/B323332.png)
![Methyl cyano[(4-hydroxyphenyl)hydrazono]acetate](/img/structure/B323333.png)
![2-Cyano-2-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}hydrazono)acetamide](/img/structure/B323335.png)
![2-{[4-(Aminosulfonyl)phenyl]hydrazono}-2-cyanoacetamide](/img/structure/B323336.png)
![2-Cyano-2-[(4-iodophenyl)hydrazono]acetamide](/img/structure/B323337.png)
![4-[2-(dicyanomethylene)hydrazino]-N,N-diethylbenzenesulfonamide](/img/structure/B323340.png)
![2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B323341.png)
![1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B323343.png)
![1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B323344.png)
![2-[[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323348.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B323349.png)
![2-[(2-hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323350.png)
![2-[(4-iodophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323353.png)

